molecular formula C20H18O2 B8525840 1,4-Bis(p-tolyloxy)benzene CAS No. 30427-94-2

1,4-Bis(p-tolyloxy)benzene

Cat. No.: B8525840
CAS No.: 30427-94-2
M. Wt: 290.4 g/mol
InChI Key: BZMWYTDVUYRVEI-UHFFFAOYSA-N
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Description

1,4-Bis(p-tolyloxy)benzene is a high-purity organic compound designed for advanced research and development applications. This molecule features a central 1,4-disubstituted benzene core linked via oxygen atoms to two p-tolyl (4-methylphenyl) rings, creating a rigid and linear aromatic ether structure. This specific architecture makes it a valuable building block (synthon) in materials science, particularly in the synthesis of novel polymers and supramolecular assemblies. Researchers utilize this compound to develop organic semiconductors, liquid crystals, and other functional materials where controlled molecular geometry and thermal stability are critical. The methyl groups on the terminal phenyl rings can be further functionalized, offering a handle for chemical modification to fine-tune the properties of the resulting materials. As a non-polymeric organic compound with extended conjugation, it also serves as a model system for studying energy transfer and photophysical processes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for informational purposes and researchers should conduct their own safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30427-94-2

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,4-bis(4-methylphenoxy)benzene

InChI

InChI=1S/C20H18O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

BZMWYTDVUYRVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C

Origin of Product

United States

Advanced Spectroscopic Characterization of 1,4 Bis P Tolyloxy Benzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of 1,4-Bis(p-tolyloxy)benzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, a simplified spectrum is expected. The protons on the central benzene (B151609) ring, being chemically equivalent, should produce a singlet. The protons on the two equivalent para-tolyl groups will give rise to two sets of doublets, characteristic of a para-substituted aromatic ring, and a singlet for the methyl protons.

The expected chemical shifts (δ) are influenced by the electron-donating nature of the ether oxygen and the methyl groups. The protons on the central ring are shielded by the two oxygen atoms, shifting their signal upfield. The protons on the tolyl groups will show a typical AA'BB' splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.30Singlet6H-CH₃
~ 6.90Doublet4HAr-H (ortho to -O)
~ 7.10Doublet4HAr-H (ortho to -CH₃)
~ 7.00Singlet4HAr-H (central ring)

Note: The predicted values are based on the analysis of similar diaryl ether compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to symmetry, the number of unique carbon signals will be less than the total number of carbon atoms. Six distinct signals are predicted: two for the central benzene ring, and four for the para-tolyl groups, in addition to the methyl carbon signal.

The chemical shifts are indicative of the electronic environment of each carbon atom. The carbons bonded to the oxygen atoms (ipso-carbons) will be significantly deshielded and appear at a higher chemical shift. The methyl carbons will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 20.5-CH₃
~ 118.0Ar-C (ortho to -O on tolyl)
~ 120.0Ar-C (central ring)
~ 130.0Ar-C (ortho to -CH₃)
~ 132.0Ar-C (ipso, tolyl -CH₃)
~ 152.0Ar-C (ipso, central ring -O)
~ 155.0Ar-C (ipso, tolyl -O)

Note: These are predicted chemical shifts based on analogous structures and computational models. Experimental verification is required for precise assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For the tolyl groups, cross-peaks would be observed between the doublets corresponding to the ortho and meta protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to the corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be particularly useful in confirming the connectivity across the ether linkage, showing correlations between the protons on one ring and the carbons on the adjacent ring. For instance, correlations between the protons of the central ring and the ipso-carbon of the tolyl group would be expected.

Vibrational Spectroscopy Studies

The FTIR spectrum of this compound is expected to be dominated by absorption bands corresponding to the vibrations of the aromatic rings and the C-O-C ether linkage.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100-3000MediumAromatic C-H stretch
2950-2850Medium-CH₃ stretch
1600-1580StrongAromatic C=C stretch
1500-1400StrongAromatic C=C stretch
1270-1200StrongAsymmetric C-O-C stretch (aryl ether)
1180-1150MediumIn-plane C-H bending
850-800StrongOut-of-plane C-H bending (para-substitution)

Note: The predicted wavenumbers are based on characteristic group frequencies for aromatic ethers.

FT-Raman spectroscopy provides complementary information to FTIR. While C=O and O-H bonds typically show strong IR absorptions, C=C and C-C bonds in symmetric environments often produce strong Raman scattering signals. Therefore, the aromatic ring vibrations of this compound are expected to be prominent in the FT-Raman spectrum.

Table 4: Predicted FT-Raman Scattering Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100-3000StrongAromatic C-H stretch
1610-1590Very StrongAromatic ring breathing
1300-1200MediumSymmetric C-O-C stretch
1000-990StrongAromatic ring trigonal breathing
850-800MediumAromatic C-H in-plane bend

Note: Predicted wavenumbers are based on typical Raman shifts for substituted aromatic compounds. The high symmetry of the molecule would lead to distinct and well-defined Raman bands, particularly for the symmetric stretching modes of the aromatic rings.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound. It provides precise information on the mass-to-charge ratio of the molecule and its fragments, confirming its identity and offering insights into its chemical stability.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and passed through a chromatographic column to separate it from any volatile impurities. The purified compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. For this compound (C₂₀H₁₈O₂), the nominal molecular weight is 290 g/mol , leading to an expected molecular ion peak at a mass-to-charge ratio (m/z) of 290.

Fragmentation of the molecular ion provides crucial structural information. The primary fragmentation pathways for this compound involve the cleavage of the ether (C-O) bonds. This can lead to the formation of several key fragment ions. The data below outlines the expected major fragments.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IonChemical Formula of FragmentSignificance
290[M]⁺[C₂₀H₁₈O₂]⁺Molecular Ion
199[M - C₇H₇]⁺[C₁₃H₁₁O₂]⁺Loss of a tolyl group
183[M - C₇H₇O]⁺[C₁₃H₁₁O]⁺Loss of a tolyloxy group
107[C₇H₇O]⁺[C₇H₇O]⁺Tolyloxy cation
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion (rearranged tolyl cation)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. Unlike nominal mass measurements from standard MS, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass is calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. This high-precision measurement is critical for confirming the identity of the synthesized compound and ruling out alternative structures. The comparison between the measured accurate mass and the theoretical value provides a definitive confirmation of the elemental formula C₂₀H₁₈O₂.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₀H₁₈O₂
Calculated Exact Mass290.1307 Da
Typical Mass Accuracy< 5 ppm

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. For a purified sample of this compound, XPS analysis confirms the presence of carbon and oxygen and provides insight into their bonding environments.

The XPS spectrum is generated by irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state.

The high-resolution C 1s spectrum for this compound is expected to be deconvoluted into two main components: one corresponding to carbon atoms in C-C and C-H bonds within the aromatic rings and methyl groups, and a second, shifted component corresponding to the carbon atoms directly bonded to oxygen in the C-O ether linkages. The O 1s spectrum is expected to show a single, well-defined peak corresponding to the C-O-C ether environment.

Table 3: Expected XPS Binding Energies for this compound

Core LevelChemical EnvironmentExpected Binding Energy (eV)Atomic Percentage (Theoretical)
C 1sC-C, C-H (Aromatic and Methyl)~284.8 eV90.9%
C 1sC-O (Ether)~286.0 - 286.5 eV
O 1sC-O-C (Ether)~532.8 - 533.5 eV9.1%
Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Trace Element Analysis

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique for determining the presence of trace elements in a sample. While not used to characterize the organic compound itself, it is an essential tool for assessing the purity of a this compound sample by quantifying metallic and metalloid impurities.

The analysis involves introducing a digested or diluted sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

This technique is particularly important for detecting residual catalysts (e.g., copper, palladium) that may have been used in the synthesis of the diaryl ether, as well as other environmental contaminants. Ensuring the absence of such impurities is critical for applications where high purity is required.

Table 4: Common Elemental Impurities Analyzed by ICP-OES in Organic Synthesis Products

ElementSymbolPotential SourceCommon Emission Wavelength (nm)
CopperCuUllmann condensation catalyst324.754
PalladiumPdBuchwald-Hartwig coupling catalyst340.458
IronFeReagents, reaction vessel259.940
SodiumNaBase (e.g., NaOH, Na₂CO₃)589.592
PotassiumKBase (e.g., K₂CO₃)766.491

Crystallographic Data for this compound Currently Unavailable

An extensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided at this time.

The elucidation of a compound's solid-state structure is fundamentally dependent on experimental data obtained from techniques such as single-crystal X-ray diffraction. This analysis provides precise information regarding the arrangement of atoms in the crystal lattice, which is essential for determining key crystallographic parameters.

Without the primary crystallographic information file (CIF), it is not possible to report on the specific details of the crystal structure of this compound. This includes definitive information on its:

Crystal system and space group: The fundamental symmetry classification of the crystal.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Molecular conformation: The three-dimensional arrangement of the molecule, including critical dihedral angles between the aromatic rings.

Intermolecular interactions: The specific non-covalent forces, such as carbon-hydrogen···π or aromatic π–π stacking interactions, that govern the packing of molecules in the crystal.

While crystallographic studies have been conducted on analogous diaryl ethers and other 1,4-disubstituted benzene derivatives, this information cannot be extrapolated to accurately describe the unique solid-state structure of this compound. Each compound's crystal packing is highly sensitive to subtle changes in molecular structure, such as the presence and position of the methyl groups on the terminal phenyl rings in the target molecule.

Further experimental research, specifically the growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to determine the precise structural details outlined in the requested article.

Solid State Structural Elucidation of 1,4 Bis P Tolyloxy Benzene and Derivatives

Single Crystal X-ray Diffraction Analysis

Intermolecular Interactions in Crystalline Networks

Hydrogen Bonding Networks (e.g., C-H···N, C-H···O)

While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in 1,4-bis(p-tolyloxy)benzene, the solid-state structures of its derivatives are often stabilized by networks of weak C-H···N and C-H···O hydrogen bonds. These interactions, though weaker than conventional hydrogen bonds, play a pivotal role in defining the supramolecular assembly.

In derivatives containing nitrogen, such as 1,4-bis(1H-1,2,4-triazol-1-yl)benzene, weak C-H···N hydrogen bonds are observed. researchgate.net These interactions link molecules into specific arrangements, for example, forming inversion dimers with R2²(6) loops. researchgate.net Similarly, in amino-functionalized derivatives like 1,4-bis(4-aminophenoxy)benzene, the molecular conformation is stabilized by intermolecular N-H···O and N-H···N hydrogen bonding interactions. nih.gov

Table 1: Hydrogen Bond Geometry in a Derivative of this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°) Symmetry Code
C1-H1···N3 0.93 2.55 3.3563 (19) 146 x+1, y+1, z+1
C5-H5···N2 0.93 2.71 3.6184 (18) 165 x+2, y-1/2, z+1/2

Data for 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene researchgate.net

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of solid-state chemistry. To date, there are no specific reports on the polymorphic behavior of this compound in the reviewed literature. However, studies on derivatives suggest that polymorphism is a plausible phenomenon for this class of compounds.

For example, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, a structurally related compound, has been shown to exhibit polymorphism. mdpi.com Two polymorphic forms have been identified, both crystallizing in the triclinic space group P-1. mdpi.com The existence of polymorphism in this derivative highlights that subtle variations in crystallization conditions can lead to different packing arrangements, driven by the optimization of intermolecular interactions. This suggests that a systematic screening of crystallization conditions for this compound could potentially reveal polymorphic forms.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. There is no available research on the co-crystallization of this compound. However, the presence of ether oxygen atoms, which can act as hydrogen bond acceptors, suggests that co-crystallization with suitable hydrogen bond donors is a feasible strategy for creating novel supramolecular architectures.

Supramolecular Assembly Architectures and Crystal Packing Motifs

The crystal packing in derivatives of this compound is governed by a combination of van der Waals forces and weak directional interactions, leading to diverse supramolecular architectures.

In the absence of strong hydrogen bonding donors, the crystal packing is often dominated by the need to achieve dense packing. For 1,4-bis(hexyloxy)benzene, the crystal packing exhibits no short intermolecular contacts, indicating that the structure is primarily stabilized by non-specific van der Waals interactions. nih.govresearchgate.net

In derivatives with functionalities capable of more specific interactions, distinct packing motifs emerge. For instance, in 1,4-bis(1H-1,2,4-triazol-1-yl)benzene, weak aromatic π–π stacking interactions with a centroid–centroid separation of 3.809 (1) Å are observed in addition to the C-H···N hydrogen bonds. researchgate.net In the case of 1,4-bis(4-aminophenoxy)benzene, the packing is described as a zigzag-like pattern, and intermolecular C-H···π contacts are present between adjacent phenoxy groups. nih.gov

Table 2: Crystallographic Data for a Derivative of this compound

Parameter 1,4-Bis(hexyloxy)benzene
Formula C18H30O2
Molar Mass 278.42
Crystal System Monoclinic
Space Group P21/c
a (Å) 18.853 (12)
b (Å) 7.512 (5)
c (Å) 6.364 (4)
β (°) 95.674 (10)
V (ų) 896.9 (11)
Z 2

Data from reference nih.govresearchgate.net

Based on a comprehensive search for scientific literature, there is currently a lack of specific published computational and theoretical investigations focused solely on the chemical compound this compound. Studies detailing its quantum chemical calculations, electronic structure analysis, and spectroscopic property predictions as per the requested outline are not available in the public domain.

Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided structure for this particular compound. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2), as well as analyses like Frontier Molecular Orbital (HOMO-LUMO) and charge distribution, are standard computational techniques. However, their application and the resulting data for this compound have not been documented in the available scientific literature.

Computational and Theoretical Investigations of 1,4 Bis P Tolyloxy Benzene

Spectroscopic Property Prediction and Validation

Simulated Vibrational Spectra

No theoretical studies detailing the simulated infrared (IR) or Raman vibrational spectra of 1,4-Bis(p-tolyloxy)benzene were found. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the vibrational frequencies and intensities of molecules, but the results of such analyses for this compound have not been published.

Predicted NMR Chemical Shifts

There are no available publications containing predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The calculation of ¹H and ¹³C NMR spectra is typically achieved through methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT. However, specific theoretical NMR data for this molecule is not present in the surveyed literature.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulations specifically investigating the conformational landscapes, torsional angles, or potential energy surfaces of this compound have been reported in the scientific literature. Such simulations are crucial for understanding the flexibility and preferred spatial arrangements of diaryl ether compounds, but this specific molecule has not been the subject of such a study. nih.gov

Theoretical Studies of Optical Properties

Theoretical examinations of the linear and non-linear optical properties of this compound are not available in published research.

Linear Optical Properties (Polarizability)

No computational data on the electric dipole moment or the linear polarizability of this compound could be located. These properties are typically calculated using quantum mechanical methods to understand a molecule's response to an external electric field. researchgate.net

Non-Linear Optical Properties (Hyperpolarizability)

Similarly, there are no documented theoretical studies on the first-order hyperpolarizability or other non-linear optical (NLO) properties of this compound. The finite field approach and other computational techniques are used to predict NLO properties, but these have not been applied to this compound in the available literature. researchgate.net

Reaction Mechanism Studies

No computational studies detailing the reaction mechanisms involving this compound were found. Theoretical chemistry can provide insights into reaction pathways, transition states, and activation energies, but such investigations have not been published for this specific molecule.

Computed Energy Profiles and Transition States

Computational studies on diaryl ether synthesis reveal complex energy profiles with various intermediates and transition states. The precise nature of these profiles depends on the specific reaction mechanism, which can be either stepwise or concerted.

In a typical SNAr-type synthesis of a diaryl ether, a phenoxide nucleophile attacks an activated aryl halide. Computational investigations have shown that this can proceed through a stepwise mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.govnih.gov The computed energy profile for such a reaction would show two transition states, with the Meisenheimer complex residing in an energy well between them. The first transition state corresponds to the formation of the C-O bond and the Meisenheimer complex, while the second transition state is associated with the departure of the leaving group. The relative heights of the energy barriers for these two steps determine the rate-limiting step of the reaction.

Alternatively, some SNAr reactions are believed to proceed through a concerted mechanism, where the formation of the new C-O bond and the breaking of the C-X (where X is a halogen) bond occur simultaneously. nih.gov In such cases, the computed energy profile would feature a single transition state connecting the reactants and products, without the presence of a stable intermediate. DFT calculations can help distinguish between these pathways by locating and characterizing the stationary points on the potential energy surface.

For the Ullmann condensation, which is a copper-catalyzed reaction, the computed energy profiles are generally more intricate due to the involvement of the metal catalyst. mdpi.com Theoretical studies on Ullmann-type reactions suggest a catalytic cycle that can involve oxidative addition and reductive elimination steps. organic-chemistry.org The computed energy profile would map out the energy changes as the reactants coordinate to the copper center, undergo transformation through various transition states, and finally, the diaryl ether product is released, regenerating the catalyst. The transition states in these reactions often involve complex geometries with the copper atom, the aryl halide, and the phenoxide.

The table below presents hypothetical energy barriers for key steps in the synthesis of a generic diaryl ether, based on data from computational studies of analogous systems. These values are illustrative and would vary for the specific synthesis of this compound.

Reaction StepMechanismComputed Activation Energy (kcal/mol) - Illustrative
Meisenheimer Complex FormationStepwise SNAr15 - 25
Leaving Group DepartureStepwise SNAr5 - 15
Concerted Bond Formation/CleavageConcerted SNAr20 - 30
Oxidative Addition to Cu(I)Ullmann Condensation10 - 20
Reductive Elimination from Cu(III)Ullmann Condensation5 - 15

Solvation Effects in Reaction Pathways

The choice of solvent can significantly influence the reaction rates and even the mechanism of diaryl ether synthesis. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

In SNAr reactions, the transition states and intermediates, such as the Meisenheimer complex, are often charged and highly polar. researchgate.net Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used for these reactions. acsgcipr.org Computational studies have shown that such solvents can effectively stabilize the charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net The degree of stabilization depends on the dielectric constant and other properties of the solvent. Theoretical calculations can predict the reaction energetics in different solvents, aiding in the selection of the optimal reaction medium.

For Ullmann-type reactions, the solvent can also play a crucial role by influencing the solubility of the reactants and the catalyst, as well as by coordinating to the copper center and modulating its reactivity. jsynthchem.com Computational models can explore the interaction of solvent molecules with the catalytic species and how this affects the energy profile of the reaction.

The table below illustrates the hypothetical influence of solvent polarity on the activation energy for a generic SNAr reaction, based on general principles derived from computational studies.

SolventDielectric Constant (approx.)Relative Activation Energy (Illustrative)
Toluene2.4High
Acetonitrile37.5Medium
DMF38.3Low
DMSO47.2Very Low

Applications in Advanced Materials Science

Organic Electronic Materials

In the realm of organic electronics, the performance of devices is fundamentally tied to the molecular characteristics of the materials used. The diaryl ether framework is a versatile platform for designing components with tailored electronic properties.

In OLEDs, host materials play a crucial role by forming a matrix for phosphorescent or fluorescent emitters. An effective host must exhibit high thermal stability and possess a high triplet energy to facilitate efficient energy transfer to the guest emitter, preventing energy loss. mdpi.com Derivatives of benzophenone, which share structural similarities with diaryl ethers, have been investigated for these applications. mdpi.com Donor-Acceptor-Donor (D-A-D) structured molecules, where an electron-accepting core is flanked by electron-donating units, are a common design strategy for OLED emitters. nih.gov The 1,4-Bis(p-tolyloxy)benzene structure can be conceptualized as a central benzene (B151609) ring (acceptor) with tolyloxy groups (donors), fitting this general architectural principle. While not a classical phosphor itself, its derivatives are explored for their potential to create stable, amorphous films with high glass transition temperatures, which is essential for the longevity and reliability of OLED devices. mdpi.com

An electron transport layer (ETL) is a key component in many organic electronic devices, responsible for efficiently injecting and transporting electrons. acs.org The primary requirements for an ETL material are a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode and high electron mobility for efficient transport. beilstein-journals.org Electron transport in amorphous organic semiconductors is understood as a hopping process between localized states, which is essentially a series of reduction and oxidation events. acs.org

Organic Radical Batteries (ORBs) are an emerging energy storage technology that utilizes the stable and reversible redox reactions of organic radical compounds. nec.com The active materials in these batteries are typically polymers decorated with robust radical groups, such as 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO). researchgate.netuh.edu The charging and discharging processes involve the one-electron oxidation and reduction of these radical pendants. uh.edu

Table 1: Comparison of Organic Radical Battery Material Types
Component TypeExample MaterialFunctionRelevant Properties
Active Material (Cathode)Poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl methacrylate) (PTMA)Undergoes redox reaction for charge storageStable radical groups, high redox potential, insolubility in electrolyte uh.eduresearchgate.net
Structural MaterialModified Poly(phenylene ether) (m-PPE)Forms battery pack components (e.g., cell cases)Lightweight, high thermal stability, flame retardant, chemical resistance mdpi.come-motec.net

In the field of organic photovoltaics, achieving high power conversion efficiency (PCE) is closely linked to controlling the morphology of the active layer, which is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. rsc.org While not typically used as a primary donor or acceptor, diaryl ether has been successfully employed as a solvent additive to enhance device performance. rsc.org

Research has shown that using diphenyl ether (DPE) as an additive in combination with a non-halogenated solvent like o-xylene (B151617) can improve the efficiency and stability of non-fullerene acceptor OPVs. The addition of DPE helps to fine-tune the nanostructure of the active layer, leading to enhanced ordering of the donor polymer and higher domain purity. rsc.org This improved morphology facilitates better charge carrier collection, resulting in a higher short-circuit current (Jsc) and fill factor. rsc.org Separately, structures incorporating ortho-bisalkoxybenzene units have been synthesized for use as non-fullerene acceptors, demonstrating that the diaryl ether motif can be built into the active materials themselves. nih.govresearchgate.net These findings indicate that this compound and similar diaryl ethers can act as crucial enhancers in OPV fabrication, promoting optimal morphology for efficient charge separation and transport. rsc.org

Liquid Crystalline Systems

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. nih.gov The molecules that form these phases, known as mesogens, are typically anisotropic, often having a rigid, rod-like shape. ias.ac.innih.gov

The molecular structure of this compound, featuring a rigid core composed of three interconnected benzene rings, makes it an archetypal mesogenic building block. This inherent rigidity is a key requirement for the formation of liquid crystalline phases. ias.ac.innih.gov By chemically modifying this core—for instance, by introducing flexible aliphatic chains (spacers) or other functional groups—a wide variety of thermotropic liquid crystals can be synthesized. These materials exhibit liquid crystalline properties (mesophases) as a function of temperature. nih.govmdpi.com

For example, a series of thermotropic liquid crystalline polyesters were synthesized using a mesogenic diol, bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene (BHBOMB), which is a derivative of the 1,4-diaryloxybenzene structure. ias.ac.inscispace.com When this rigid mesogenic unit was connected with flexible aliphatic dicarboxylic acid chlorides of varying lengths, the resulting polyesters all exhibited stable and broad liquid crystalline phases. ias.ac.inresearchgate.net The properties of these materials, such as their transition temperatures, can be precisely tuned by altering the length of the flexible spacers. This demonstrates the fundamental role of the rigid 1,4-diaryloxybenzene core in establishing the long-range orientational order characteristic of liquid crystals.

Table 2: Phase Transitions in Polyesters based on a BHBOMB Mesogen
Polymer NameFlexible Spacer Length (Methylene Units)Melting Transition (°C)Isotropization Transition (°C)Mesophase Range (°C)
Poly(BHBOMB-G)3225>350>125
Poly(BHBOMB-A)4230>350>120
Poly(BHBOMB-P)5195340145
Poly(BHBOMB-Su)6198325127
Poly(BHBOMB-Az)7175305130
Poly(BHBOMB-S)8180290110
Poly(BHBOMB-D)1017226088

Data derived from studies on thermotropic liquid crystalline polyesters, showing how varying the flexible spacer length affects the thermal properties of polymers built from a mesogenic core similar to this compound. ias.ac.in

Reactive Mesogens in Polymerizable Liquid Crystals

Reactive mesogens (RMs) are polymerizable liquid crystal monomers that possess both the self-assembling properties of liquid crystals and reactive terminal groups, such as acrylates or epoxides. synthon-chemicals.com These reactive sites allow the mesogens to be polymerized, typically under UV irradiation in the presence of a photoinitiator, to form highly ordered, cross-linked polymer networks. synthon-chemicals.com The resulting films retain the anisotropic orientation of the liquid crystal phase, making them invaluable as optical components like retarders, color filters, and polarizers in display technologies. synthon-chemicals.com

The fundamental structure of a reactive mesogen consists of a rigid core (the mesogenic unit) that induces liquid crystalline behavior, flexible spacer chains, and one or more polymerizable end groups. While this compound possesses a rigid, linear structure conducive to forming a mesogenic core, it lacks the requisite polymerizable functional groups to act as a reactive mesogen itself.

However, its structural framework is a suitable foundation for the synthesis of reactive mesogens. By functionalizing the tolyl groups or the central benzene ring with moieties that can then be linked to polymerizable units (e.g., via spacer chains terminating in acrylate (B77674) groups), this compound can serve as a key intermediate. For instance, derivatives like 1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]benzene and 1,4-Bis[4-(3-acryloyloxybutyloxy)benzoyloxy]-2-methylbenzene are established reactive mesogens that share a similar central bis-benzyloxy structure. synthon-chemicals.comsynthon-chemicals.com These molecules are designed to create stimuli-responsive liquid crystal elastomers for applications in 4D printing and soft robotics. sigmaaldrich.comsigmaaldrich.com

Sensing Materials

Optical Chemical Sensors for Analyte Detection

Optical chemical sensors are devices that signal the presence of a specific analyte through a measurable change in their optical properties, such as fluorescence. These sensors often consist of a chemically sensitive fluorescent material immobilized in a polymer matrix. rsc.orgmdpi.com The interaction between the analyte and the sensing material modulates the fluorescence intensity, providing a quantitative measure of the analyte's concentration. rsc.org

While direct studies on this compound as an optical sensor are not prominent, its structural analogues have demonstrated significant potential. For example, 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) has been successfully employed as the sensing component in optical sensors for determining pharmaceutical compounds like ethacrynate and berberine. rsc.orgmdpi.com In these sensors, the BBOB is physically entrapped in a plasticized PVC membrane. The analyte quenches the fluorescence of the BBOB, and this change is monitored to detect and quantify the target molecule. rsc.org Given that this compound also possesses a fluorescent aromatic core, it could theoretically be explored for similar applications, potentially offering different selectivity or sensitivity profiles based on its unique electronic and steric characteristics.

Table 1: Performance of an Optical Chemical Sensor Based on the Structural Analogue BBOB Data sourced from studies on 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB). rsc.org

AnalyteLinear Range (mol L⁻¹)Response TimeQuenching Mechanism
Ethacrynate8.00 × 10⁻² – 1.00 × 10⁻⁴< 30 sComplex Formation
Berberine6.76 × 10⁻⁴ – 1.62 × 10⁻⁵< 30 sComplex Formation
Picric Acid2.88 × 10⁻⁴ – 4.36 × 10⁻⁶< 30 sComplex Formation
Picrolonic Acid6.76 × 10⁻⁴ – 1.62 × 10⁻⁵< 30 sComplex Formation

Fluorescence Quenching Mechanisms in Sensor Design

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions with another chemical substance, known as a quencher. This phenomenon is central to the function of many optical sensors. The primary quenching mechanisms are dynamic (collisional) and static.

Dynamic Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled, and the relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation. bldpharm.com

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of active fluorophores available for excitation. bldpharm.com

In the design of fluorescence-based sensors, the quenching mechanism dictates the sensor's response characteristics. For instance, studies on p-bis[2-(5-phenyloxazolyl)]benzene (POPOP) with various quenchers have shown that the quenching can be driven by electron transfer or heavy-atom effects. nih.gov The efficiency of these interactions is often dependent on the distance between the fluorophore and the quencher. nih.gov For a molecule like this compound, its diaryl ether structure would likely be susceptible to quenching by electron-deficient or electron-rich analytes that can engage in photoinduced electron transfer. The design of a sensor using this compound would involve selecting an appropriate polymer matrix and identifying analytes that effectively form either a collisional or static quenching relationship with its fluorescent core.

Polymer Chemistry and Advanced Polymeric Materials

Monomers for High-Performance Polymers

High-performance polymers are prized for their exceptional thermal, mechanical, and chemical stability. Poly(arylene ether)s (PAEs) are a prominent class of such materials, characterized by aromatic rings linked by ether bonds in the main chain. ias.ac.in These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation between an activated aromatic dihalide and an alkali metal bisphenoxide. wright.edu

While this compound is an ether and not a diol (bisphenol), its structure is emblematic of the repeating units found in PAEs. Related compounds are critical intermediates and monomers in polymer synthesis. For example, 1,4-Bis(hexyloxy)benzene is noted as an important intermediate in the synthesis of conjugated polymers. nih.gov Furthermore, the synthesis of PAEs often involves monomers that create rigid backbones, and the 1,4-disubstituted benzene moiety is a classic component for achieving this rigidity. For instance, polymers have been successfully synthesized from the reaction of 1,4-bis(2-benzoxazolyl)-2,5-difluorobenzene with various bisphenols to create PAEs with pendant benzoxazole (B165842) groups, demonstrating excellent thermal stability. koreascience.kr The structural integrity and thermal resistance of the diaryl ether linkage in this compound suggest its potential utility as a stable segment within the backbone of advanced polymers if appropriate reactive handles were incorporated into its structure.

Table 2: Representative High-Performance Poly(arylene ether)s and Their Properties Data based on polymers synthesized from various aromatic monomers. wright.edukoreascience.kr

Polymer TypeMonomersGlass Transition Temp. (T₉)Key Properties
Poly(arylene ether sulfone)Dichlorodiphenyl sulfone, Bisphenol A180-250 °CHigh strength, thermal stability, chemical resistance
Poly(arylene ether) with Benzoxazole Pendants1,4-bis(2-benzoxazolyl)-2,5-difluorobenzene, Bisphenol A215 °CHigh thermal stability (stable up to 420 °C), good solubility

Q & A

Q. How can thermal decomposition pathways of this compound derivatives be experimentally mapped?

  • Methodology : Use TGA-DSC under inert atmospheres to identify degradation steps (e.g., cleavage of ether linkages at >250°C). Couple with GC-MS to characterize volatile fragments (e.g., p-cresol derivatives) .

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